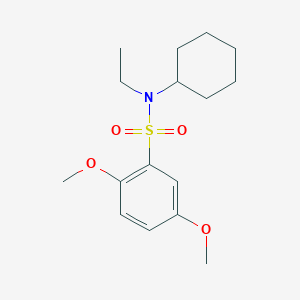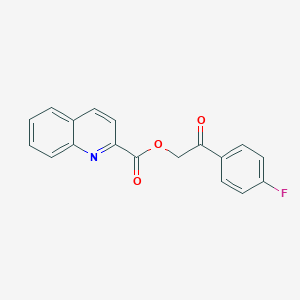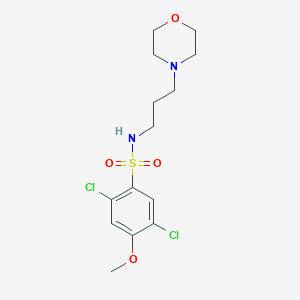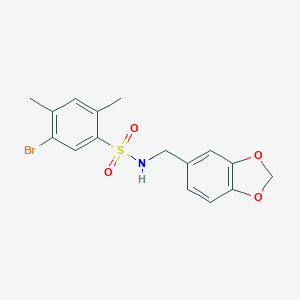![molecular formula C23H18N2O3S B279103 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid, also known as MMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMB is a member of the benzoic acid family and has a molecular weight of 436.5 g/mol.
作用机制
The mechanism of action of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid is still under investigation. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects through the inhibition of specific signaling pathways. For example, Li et al. (2018) found that this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been studied for its antioxidant activity. A study by Zhang et al. (2019) demonstrated that this compound has potent free radical scavenging activity.
实验室实验的优点和局限性
One advantage of using 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid in lab experiments is its relatively low toxicity. However, one limitation is its solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. A study by Zhang et al. (2020) demonstrated that this compound has neuroprotective effects in a mouse model of Parkinson's disease. Another potential future direction is the development of this compound derivatives with improved solubility and potency.
In conclusion, this compound has shown potential in various scientific research applications, including anti-inflammatory and anti-cancer properties. Its mechanism of action is still under investigation, but studies have suggested that it may inhibit specific signaling pathways. This compound has various biochemical and physiological effects, including antioxidant activity. While it has advantages such as low toxicity, its solubility in water may limit its use in certain experiments. There are several potential future directions for research on this compound, including its use in the treatment of neurodegenerative diseases and the development of this compound derivatives.
合成方法
The synthesis of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid involves the reaction of 4-methyl-2-nitrobenzoic acid with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
科学研究应用
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties. In a study conducted by Li et al. (2018), this compound was found to inhibit the growth of cancer cells in vitro and in vivo. Another study by Wu et al. (2020) demonstrated that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
分子式 |
C23H18N2O3S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
4-methyl-2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O3S/c1-13-3-9-17(23(27)28)18(11-13)21(26)24-16-7-5-15(6-8-16)22-25-19-10-4-14(2)12-20(19)29-22/h3-12H,1-2H3,(H,24,26)(H,27,28) |
InChI 键 |
HPXKTTVKSDHAKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


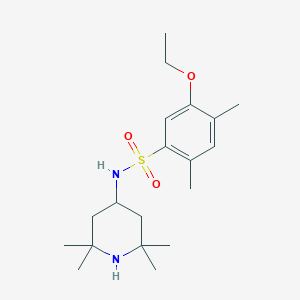
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)

![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
